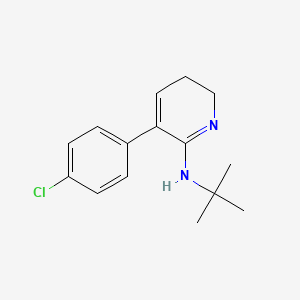
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and a suitable dihydropyridine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production method.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, in the context of cardiovascular research, it may act as a calcium channel blocker, thereby influencing heart rate and blood pressure.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butyl-3-(4-fluorophenyl)-5,6-dihydropyridin-2-amine
- N-tert-Butyl-3-(4-bromophenyl)-5,6-dihydropyridin-2-amine
- N-tert-Butyl-3-(4-methylphenyl)-5,6-dihydropyridin-2-amine
Uniqueness
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
917886-26-1 |
|---|---|
Molecular Formula |
C15H19ClN2 |
Molecular Weight |
262.78 g/mol |
IUPAC Name |
N-tert-butyl-5-(4-chlorophenyl)-2,3-dihydropyridin-6-amine |
InChI |
InChI=1S/C15H19ClN2/c1-15(2,3)18-14-13(5-4-10-17-14)11-6-8-12(16)9-7-11/h5-9H,4,10H2,1-3H3,(H,17,18) |
InChI Key |
SJWBZZYKBFBQQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NCCC=C1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


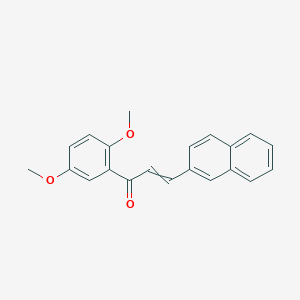
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)
![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)
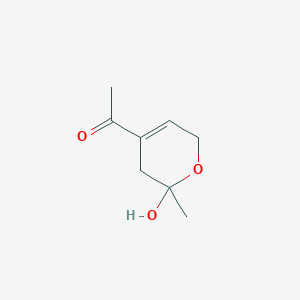
![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)
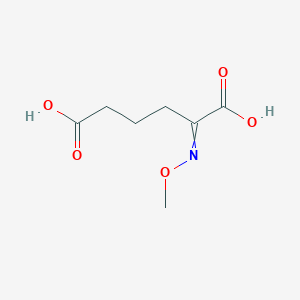
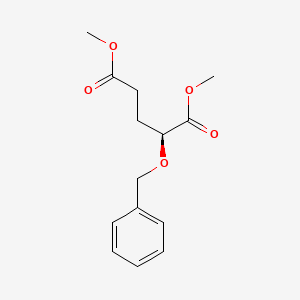
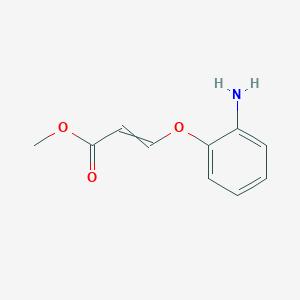
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
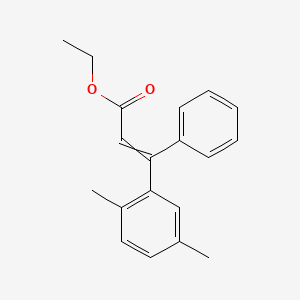
![Methanone, (3-azido-4,6-dimethylthieno[2,3-b]pyridin-2-yl)phenyl-](/img/structure/B14202358.png)
